molecular formula C16H16N2OS2 B1663157 9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one CAS No. 1212185-26-6

9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No. B1663157
M. Wt: 316.4 g/mol
InChI Key: RRGJAKVGOZYHOQ-UHFFFAOYSA-N
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Description

The compound contains a pyridinyl group, which is a basic aromatic heterocyclic compound similar to benzene and pyridine, and a thiazolone group, which is a type of sulfur-nitrogen heterocycle . The presence of these groups could potentially give the compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolone ring, possibly through a cyclization reaction . The pyridinyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinyl and thiazolone rings. These rings are likely to be planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific substituents present on the pyridinyl and thiazolone rings . For example, the pyridinyl group could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridinyl and thiazolone rings. For example, it is likely to be relatively stable and may have moderate to good solubility in polar organic solvents .

Scientific Research Applications

Antiviral Activity

  • A study explored the synthesis and antiviral activity of derivatives related to this compound, demonstrating its potential in antiviral applications. Notably, certain heterocyclic compounds synthesized were evaluated for cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Organic Synthesis and Catalysis

  • Research has been conducted on the synthesis of ortho-arylated derivatives via C–H bond activation, which is a significant area in organic chemistry. This research enhances understanding of the structural and reactivity aspects of pyridinyl-related compounds (Chu et al., 2013).

Polymer Light-Emitting Diodes

  • Novel iridium(III) complexes with a pyridinyl derivative were synthesized and used in polymer light-emitting diodes. These studies show the applicability of such compounds in developing advanced materials for optoelectronic devices (Tang et al., 2014).

Protonation Sites and Hydrogen Bonding

  • A study reported the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, which are closely related to the queried compound. These findings contribute to the understanding of intermolecular hydrogen bonding patterns in similar molecular structures (Böck et al., 2021).

Excited-State Properties of Complexes

  • Research on the excited-state properties of rhenium(I) carbonyl complexes with ligands including a pyridinyl moiety has provided insights into the photophysical characteristics of such complexes. These studies are valuable for developing new luminescent materials (Choroba et al., 2021).

Complexation with Metal Ions

  • Investigations into the complexation of Zn(II), Mg(II), and Ca(II) with pyridinyl diphosphonic acids and related derivatives, including thiazolyl and benzothiazolyl side chains, have implications in understanding metal-ligand interactions in various biological and chemical systems (Matczak-Jon et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. It could potentially serve as a lead compound in the development of new drugs .

properties

IUPAC Name

9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJAKVGOZYHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Reactant of Route 2
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Reactant of Route 3
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Reactant of Route 4
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Reactant of Route 5
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Reactant of Route 6
9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

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